

physical and chemical properties of 1-(2-Methoxypyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-yl)ethanol

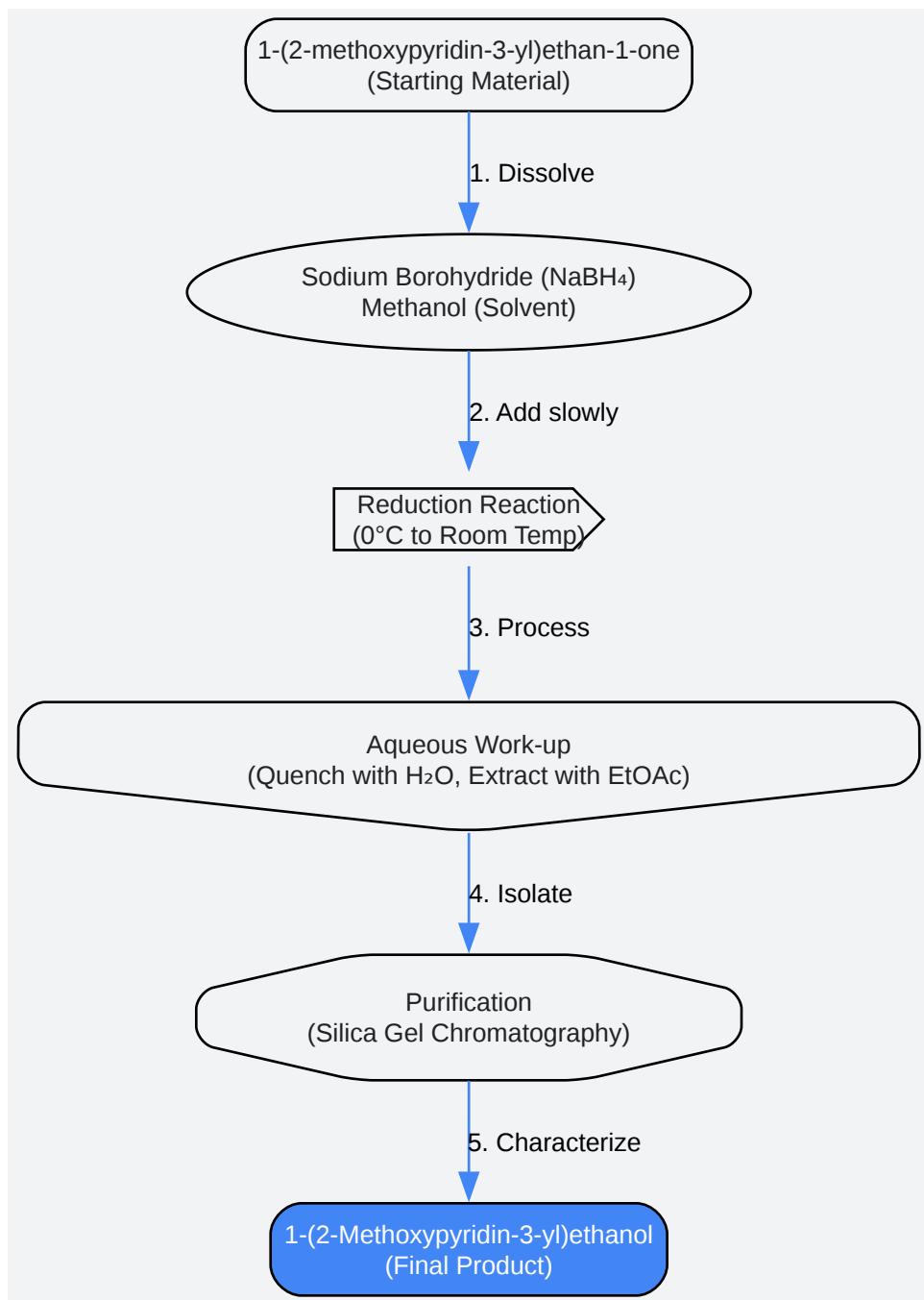
Cat. No.: B178863

[Get Quote](#)

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realms of pharmaceutical research and materials science, the exploration of novel chemical entities is the cornerstone of innovation. **1-(2-Methoxypyridin-3-yl)ethanol** represents one such entity—a functionalized pyridinyl alcohol with significant potential as a versatile building block. The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of approved drugs.^[1] The strategic placement of methoxy and ethanol substituents on this core suggests possibilities for fine-tuning physicochemical properties and engaging in specific biological interactions.


This guide is designed for researchers, scientists, and drug development professionals. Given the limited publicly available experimental data on **1-(2-Methoxypyridin-3-yl)ethanol**, this document serves as a comprehensive technical resource.^[2] It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, detailed protocols for its characterization, and an expert analysis of its potential applications. Our objective is to equip the scientific community with the foundational knowledge required to synthesize, validate, and ultimately unlock the potential of this promising molecule.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. Below is a summary of the key identifiers and computed properties for **1-(2-Methoxypyridin-3-yl)ethanol**.

Chemical Structure

The structure features a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-hydroxyethyl group. This arrangement offers multiple points for chemical modification and interaction.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-(2-Methoxypyridin-3-yl)ethanol**.

Step-by-Step Experimental Protocol

This protocol describes the synthesis starting from 1.0 g of the ketone precursor.

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxypyridin-3-yl)ethan-1-one (1.0 g, 6.6 mmol).
- Dissolution: Add methanol (20 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: While stirring vigorously, add sodium borohydride (0.37 g, 9.9 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding deionized water (15 mL) at 0 °C to decompose any excess NaBH₄.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to elute the final product.

Comprehensive Characterization Protocols

Rigorous characterization is non-negotiable for validating the structure and purity of a newly synthesized compound. The following protocols are standard for small organic molecules. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular structure.

- Protocol:

- Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer. [4]*
Expected ^1H NMR Spectral Features:
 - Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely showing doublet of doublets or multiplet splitting patterns.
 - CH-OH Proton: A quartet or multiplet around 4.8-5.2 ppm.
 - Methoxy (OCH_3) Protons: A sharp singlet at ~3.9-4.1 ppm.
 - Methyl (CH_3) Protons: A doublet at ~1.4-1.6 ppm, coupled to the CH-OH proton.
 - Hydroxyl (OH) Proton: A broad singlet, the chemical shift of which is concentration-dependent.
- Expected ^{13}C NMR Spectral Features:
 - Pyridine Ring Carbons: Five signals in the range of ~110-165 ppm. The carbon bearing the methoxy group (C2) will be the most downfield.
 - CH-OH Carbon: A signal around 65-70 ppm.
 - Methoxy (OCH_3) Carbon: A signal around 55-60 ppm.
 - Methyl (CH_3) Carbon: A signal in the aliphatic region, ~20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

- Protocol:
 - Acquire the spectrum using either a neat thin film on a salt plate (if the compound is an oil) or as a KBr pellet (if solid).
 - Scan in the range of 4000-400 cm^{-1} .

- Expected Characteristic Absorption Bands:
 - O-H Stretch (Alcohol): A strong, broad band centered around $3300\text{-}3400\text{ cm}^{-1}$. [5] * C-H Stretch (Aromatic/Aliphatic): Signals in the $2850\text{-}3100\text{ cm}^{-1}$ region.
 - C=N, C=C Stretch (Pyridine Ring): Multiple sharp bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - C-O Stretch (Alcohol and Ether): Strong bands in the $1050\text{-}1250\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

- Protocol:
 - Introduce the sample into an mass spectrometer, typically using electrospray ionization (ESI) for a soft ionization that yields the molecular ion.
- Expected Results:
 - Molecular Ion Peak: In positive ion mode (ESI+), the primary peak should correspond to $[\text{M}+\text{H}]^+$ at $\text{m/z } 154.086$. [2] * Key Fragmentation Patterns: Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H_2O). [6][7] A significant fragment corresponding to the loss of water ($[\text{M}+\text{H}-\text{H}_2\text{O}]^+$) would be expected at $\text{m/z } 136.076$. [2]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

- Protocol:
 - Dissolve a small amount of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
 - Inject onto a C18 reverse-phase column.

- Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA).
- Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
- Self-Validating System: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be >95% for most research applications.

Potential Applications and Future Directions

The true value of a novel molecule is realized through its application. The structural motifs within **1-(2-Methoxypyridin-3-yl)ethanol** suggest several promising avenues for research and development.

- Medicinal Chemistry: As a functionalized pyridine, this molecule is an attractive starting point for the synthesis of new therapeutic agents. The secondary alcohol can be oxidized to a ketone, used as a handle for esterification or etherification, or serve as a chiral center for stereospecific synthesis. Pyridine derivatives are known to exhibit a vast range of biological activities, and this compound could be a key intermediate in the development of novel kinase inhibitors or other targeted therapies. [8]* Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as a bidentate ligand, capable of coordinating with various metal centers. Such metal complexes have potential applications in catalysis, for example, in oxidation or asymmetric synthesis reactions. [9]

References

- Chemsrc. **1-(2-methoxypyridin-3-yl)ethanol** | CAS#:112197-02-1. [\[Link\]](#)
- Taylor & Francis Online.
- ResearchGate. (PDF)
- The Royal Society of Chemistry.
- ResearchGate. The Structural Characterisation of new Pyridinyl Alcohol Cu(II)
- Oriental Journal of Chemistry.
- Innovare Academic Sciences. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [\[Link\]](#)
- Google Patents.
- PubChemLite. **1-(2-methoxypyridin-3-yl)ethanol** (C8H11NO2). [\[Link\]](#)

- Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [\[Link\]](#)
- Chemistry LibreTexts.
- PubMed Central.
- The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [\[Link\]](#)
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. August 07, 2025. [\[Link\]](#)
- ResearchGate. (PDF) Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10 H -furo[3,2- g]chromeno[2,3- b]t[3] [8]hiazolo[5,4- e]pyridine-2,10. [\[Link\]](#)
- ResearchGate. Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram. [\[Link\]](#)
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207. [\[Link\]](#)
- YouTube.
- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 1-(2-methoxypyridin-3-yl)ethanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]

- 8. [tandfonline.com](#) [tandfonline.com]
- 9. [journals.stmjournals.com](#) [journals.stmjournals.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(2-Methoxypyridin-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178863#physical-and-chemical-properties-of-1-2-methoxypyridin-3-yl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com